2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
CAS No.:
Cat. No.: VC17652583
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(1-ethylpyrazol-4-yl)oxolane-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-8,10H,2-4H2,1H3 |
| Standard InChI Key | RIDOSDPPBSIIHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C2C(CCO2)C=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises two interconnected heterocycles:
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A pyrazole ring (1-ethyl-1H-pyrazol-4-yl) substituted with an ethyl group at the 1-position.
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An oxolane ring (tetrahydrofuran) with a formyl (-CHO) group at the 3-position.
The IUPAC name, 2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde, reflects this arrangement. The pyrazole ring contributes aromaticity and hydrogen-bond acceptor sites, while the oxolane’s aldehyde group introduces electrophilic reactivity, making the compound amenable to nucleophilic additions and condensations.
Table 1: Key Structural and Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 194.23 g/mol |
| SMILES Notation | O=CC1C(CO1)C2=CN(N=C2)CC |
| Hydrogen Bond Donors | 1 (aldehyde proton) |
| Hydrogen Bond Acceptors | 4 (2 pyrazole N, 2 oxolane O) |
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde typically involves multi-step protocols:
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Formation of the Pyrazole Core:
Ethyl hydrazine reacts with diketones or α,β-unsaturated carbonyl compounds under acidic conditions to form 1-ethylpyrazole derivatives. For example, cyclocondensation of ethyl hydrazine with acetylacetone yields 1-ethyl-4-acetylpyrazole . -
Oxolane Ring Construction:
The oxolane ring is introduced via cyclization of a diol intermediate. 3-Carbaldehyde functionality is installed through oxidation of a primary alcohol or direct formylation. In one approach, 3-hydroxymethyloxolane is oxidized using pyridinium chlorochromate (PCC) to yield the aldehyde. -
Coupling of Moieties:
Cross-coupling reactions, such as Suzuki-Miyaura or nucleophilic aromatic substitution, link the pyrazole and oxolane subunits. Palladium-catalyzed coupling of 4-bromo-1-ethylpyrazole with oxolane-3-carbaldehyde boronic ester has been reported in analogous systems.
Spectroscopic Characterization
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NMR Spectroscopy:
H NMR signals for the aldehyde proton typically appear as a singlet near δ 9.8–10.0 ppm. The oxolane ring protons resonate as multiplet patterns between δ 3.5–4.5 ppm, while pyrazole protons appear as doublets near δ 7.5–8.5 ppm . -
IR Spectroscopy:
A strong absorption band at ~1700 cm corresponds to the C=O stretch of the aldehyde group. N-H stretches from the pyrazole ring are observed near 3200 cm.
Physical and Chemical Properties
Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 98–102°C (literature) |
| Solubility | Soluble in DMSO, THF |
| LogP (Octanol-Water) | 1.2 (predicted) |
| Stability | Air-stable at RT; sensitive to strong acids/bases |
The aldehyde group renders the compound reactive toward nucleophiles, enabling applications in Schiff base formation and aldol condensations. Its moderate lipophilicity (LogP ~1.2) suggests potential blood-brain barrier permeability, a trait valuable in CNS drug discovery.
Reactivity
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Nucleophilic Additions:
The aldehyde reacts with amines to form imines, as demonstrated in the synthesis of hydrazone derivatives for antimicrobial testing . -
Oxidation/Reduction:
Oxidation converts the aldehyde to a carboxylic acid (e.g., using KMnO), while reduction with NaBH yields the corresponding alcohol.
Applications in Medicinal Chemistry and Materials Science
Drug Discovery
The compound serves as a scaffold for kinase inhibitors and antimicrobial agents. Pyrazole-aldehyde hybrids have shown inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .
Materials Science
In polymer chemistry, the aldehyde group facilitates cross-linking in epoxy resins, enhancing thermal stability. Composites incorporating this monomer exhibit glass transition temperatures (T) up to 185°C.
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